Cas no 648409-46-5 (Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol)

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a specialized pyrazole-derived compound featuring two substituted pyrazole rings linked by a hydroxymethylene group. Its molecular structure, incorporating chloro and methyl substituents, enhances steric and electronic properties, making it a valuable intermediate in synthetic organic chemistry. The compound exhibits potential utility in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with transition metals. Its well-defined structure and reactivity profile facilitate applications in pharmaceutical and agrochemical research, particularly in the development of biologically active molecules. The presence of chlorine and methyl groups contributes to its stability and controlled reactivity under various synthetic conditions.
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol structure
648409-46-5 structure
Product Name:Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
CAS No:648409-46-5
MF:C11H14Cl2N4O
MW:289.161059856415
CID:1682927
PubChem ID:2777402
Update Time:2025-11-07

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol
    • Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
    • AC1MCROR
    • CTK6C4668
    • MolPort-001-763-346
    • AG-B-16016
    • EN00031
    • SDCCGMLS-0066102.P001
    • 648409-46-5
    • CS-0331490
    • PS-11059
    • DTXSID70380508
    • Inchi: 1S/C11H14Cl2N4O/c1-5-7(10(12)16(3)14-5)9(18)8-6(2)15-17(4)11(8)13/h9,18H,1-4H3
    • InChI Key: KUUAAHLKMICVPK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=NN1C)C(C1=C(N(C)N=C1C)Cl)O

Computed Properties

  • Exact Mass: 288.0544665g/mol
  • Monoisotopic Mass: 288.0544665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.9Ų

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Security Information

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Additional information on Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Introduction to Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS No. 648409-46-5)

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological properties. This compound, with the CAS number 648409-46-5, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound consists of two pyrazole moieties linked by a methanol group, each pyrazole ring substituted with a chlorine atom at the 5-position and dimethyl groups at the 1 and 3 positions.

The synthesis of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the pyrazole derivatives, followed by chlorination and subsequent methylation to achieve the desired substitution pattern. The chemical purity of the final product is crucial for its intended applications, necessitating rigorous purification techniques such as column chromatography or recrystallization.

Recent advancements in pharmaceutical research have underscored the importance of heterocyclic compounds like Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol. These compounds often exhibit a wide range of biological activities due to their complex molecular architecture. In particular, the pyrazole scaffold is known for its versatility in medicinal chemistry, serving as a key structural motif in numerous pharmacologically active agents. The presence of chlorine atoms and dimethyl groups further enhances the compound's potential by influencing its electronic properties and interactions with biological targets.

One of the most compelling aspects of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is its pharmacological profile. Studies have indicated that this compound possesses notable inhibitory effects on various enzymes and receptors relevant to human health. For instance, preliminary research suggests that it may interfere with pathways involved in inflammation and oxidative stress, making it a promising candidate for therapeutic applications in conditions such as arthritis and neurodegenerative diseases. The biological activity of this compound is further enhanced by its ability to cross cell membranes, facilitating its uptake into target cells.

The synthetic pathways employed in the production of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol are not only sophisticated but also scalable for industrial applications. The use of modern catalytic methods has improved yield and efficiency, reducing the environmental impact associated with traditional synthetic routes. Additionally, green chemistry principles have been integrated into these processes, minimizing waste and optimizing resource utilization. Such advancements are critical in ensuring sustainable production practices that align with global environmental standards.

Another area where Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol shows promise is in the development of novel anticancer agents. The chemotherapeutic potential of this compound lies in its ability to modulate key signaling pathways involved in cell proliferation and survival. Experimental data has demonstrated that it can induce apoptosis in certain cancer cell lines while exhibiting minimal toxicity towards healthy cells. This selective toxicity makes it an attractive candidate for further investigation as a component of combination therapies aimed at improving treatment outcomes.

The spectroscopic and analytical characterization of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is essential for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to provide detailed information about its molecular structure and composition. These analytical methods ensure that the compound meets stringent quality control standards before being used in further research or clinical trials.

In conclusion, Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS No. 648409-46-5) represents a significant advancement in pharmaceutical chemistry due to its unique chemical properties and promising biological activities. Its synthesis involves sophisticated organic reactions that highlight the importance of expertise in medicinal chemistry. The compound's potential applications in treating inflammatory diseases, neurodegenerative disorders, and cancer make it a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, further exploration of this compound's therapeutic capabilities will undoubtedly contribute to innovative treatments for various human health conditions.

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